2-(Methylsulfonyl)ethyl methanesulfonate

Descripción

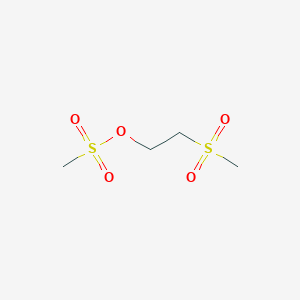

2-(Methylsulfonyl)ethyl methanesulfonate is a bifunctional organosulfur compound featuring both a methylsulfonyl (-SO₂CH₃) and a methanesulfonate (-OSO₂CH₃) group attached to an ethyl backbone. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions and cross-coupling chemistry.

Propiedades

Fórmula molecular |

C4H10O5S2 |

|---|---|

Peso molecular |

202.3 g/mol |

Nombre IUPAC |

2-methylsulfonylethyl methanesulfonate |

InChI |

InChI=1S/C4H10O5S2/c1-10(5,6)4-3-9-11(2,7)8/h3-4H2,1-2H3 |

Clave InChI |

ABXBBEBCOITZEX-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)CCOS(=O)(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

- Molecular Formula : C₅H₁₂O₅S

- Molecular Weight : 184.21 g/mol

- CAS : 118591-57-4

- Key Differences : Replaces the methylsulfonyl group with a hydroxyethoxy (-OCH₂CH₂OH) chain.

- Applications : Used as a building block in organic synthesis and pharmaceutical R&D. The hydroxy group enhances hydrophilicity, making it suitable for aqueous-phase reactions .

N,N-Bis[2-[(Methylsulfonyl)oxy]ethyl]methanesulfonamide

- Molecular Formula: Not explicitly stated, but inferred to include three methanesulfonate groups.

- CAS: Not provided.

- Key Differences : Contains a central methanesulfonamide (-NHSO₂CH₃) core with two methylsulfonyloxyethyl arms.

- Applications : Likely used in crosslinking agents or as a sulfonating reagent due to its multiple reactive sites .

Ethyl Methanesulfonate

- Molecular Formula : C₃H₈O₃S

- Molecular Weight : 124.16 g/mol

- CAS : 62-50-0

- Key Differences : Lacks the methylsulfonyl group, containing only a methanesulfonate ester.

- Applications : A classic alkylating agent in mutagenesis studies. Its simpler structure reduces steric hindrance, favoring nucleophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.